thiophen-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be complex. For example, the benzothiophene ring in some compounds is coplanar to the adjacent carbonyl group, facilitating an intramolecular hydrogen bonding between the hydroxyl group on the ring and the O-atom of the carbonyl moiety .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Scientific Research Applications
Thiophene Derivatives in Pharmaceutical Research
Thiophene derivatives, such as the one , have been studied extensively for their pharmacological potential. They exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018). This broad range of activities makes them valuable for the development of new therapeutic agents. For instance, compounds like 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown significant anti-inflammatory and analgesic properties, with some analogues demonstrating potency surpassing that of phenylbutazone and indomethacin, which has led to clinical trials of such compounds as antiarthritic drugs (Sharpe et al., 1985).
Material Science Applications
In the realm of material science, thiophene and its derivatives play a crucial role in the development of organic semiconductors, notably in the context of polymeric thiophenes. These materials are utilized in applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural diversity and electronic properties of thiophene-based compounds make them suitable for tailoring materials with specific functionalities and enhanced performance (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiophene derivatives have been known to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
For instance, they have shown anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been known to exhibit a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
thiophen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS2/c17-16(18,19)12-5-3-11(4-6-12)10-24-15-20-7-8-21(15)14(22)13-2-1-9-23-13/h1-6,9H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPVIIJROBWJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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